Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a trifluoromethyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Benzyl 2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Compared to similar compounds, Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity .
Biological Activity
Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C26H26F3N2O5, with a molecular weight of approximately 485.49 g/mol. The structure features a hexahydroquinoline core with various substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may act by:
- Inhibiting Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways.
- Binding to Receptors : It can bind to various receptors, potentially modulating their activity.
- Interfering with Cellular Signaling : The compound may disrupt normal cellular signaling processes, leading to altered cellular functions.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays showed that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values were determined using the sulforhodamine B assay across multiple tumor types including:
- HCT-15 (Colorectal Adenocarcinoma) : IC50 = 9.24 μM
- MCF-7 (Breast Adenocarcinoma) : IC50 = 12.34 μM
- PC-3 (Prostate Adenocarcinoma) : IC50 = 11.56 μM
Cell Line | IC50 (μM) |
---|---|
HCT-15 | 9.24 |
MCF-7 | 12.34 |
PC-3 | 11.56 |
These results indicate a promising profile for further development in cancer therapeutics.
Mechanistic Studies
Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression:
- PARP-1 Binding : The compound showed strong binding affinity towards PARP-1 with a ΔG of −10.6 kcal/mol, indicating potential as an inhibitor in cancer therapy.
Study on Multidrug Resistance
A study investigated the potential of this compound in overcoming multidrug resistance in cancer cells. It was found that the compound could sensitize resistant cells to chemotherapy agents by modulating drug efflux mechanisms and enhancing apoptosis pathways.
In Silico Studies
Computational studies using density functional theory (DFT) provided insights into the electronic properties and stability of the compound. Key findings included:
- Electronegativity and Reactivity : The compound exhibited high electronegativity values indicating strong electron-attracting capabilities which may enhance its interactions with biological targets.
Properties
Molecular Formula |
C27H26F3NO3 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26F3NO3/c1-16-22(25(33)34-15-17-9-5-4-6-10-17)23(18-11-7-8-12-19(18)27(28,29)30)24-20(31-16)13-26(2,3)14-21(24)32/h4-12,23,31H,13-15H2,1-3H3 |
InChI Key |
GPAUHLSXFQBOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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